molecular formula C16H15FN2O6S B2380779 3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide CAS No. 898427-27-5

3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide

Cat. No.: B2380779
CAS No.: 898427-27-5
M. Wt: 382.36
InChI Key: IFNFUHCVIHGTTA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H15FN2O6S and its molecular weight is 382.36. The purity is usually 95%.
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Biological Activity

3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and comparisons with structurally related compounds.

Chemical Structure and Properties

The compound's molecular formula is C16H15FN2O6SC_{16}H_{15}FN_2O_6S, with a molecular weight of approximately 382.36 g/mol. It features several functional groups: a sulfonamide linkage, a fluorophenyl group, and a methoxy-nitrophenyl moiety, which contribute to its chemical reactivity and biological activity.

Research indicates that this compound exhibits cytotoxic properties against various human cancer cell lines, including:

  • Cervical carcinoma
  • Colorectal carcinoma
  • Ovarian carcinoma

The proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It could modulate the activity of receptors that play roles in cell proliferation and survival.

Efficacy Studies

Several studies have evaluated the efficacy of this compound against different cancer cell lines. Here are some key findings:

Cell LineIC50 (µM)Notes
HeLa (Cervical)15Significant cytotoxicity observed
HCT116 (Colorectal)20Inhibition of cell growth
A2780 (Ovarian)18Induction of apoptosis

These results suggest that the compound has promising potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
N-(4-methoxyphenyl)-3-((4-methoxyphenyl)thio)propanamideLacks nitro groupDifferent reactivity and activity profile
N-(4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamideLacks methoxy groupPotentially lower solubility
3-(4-fluorophenyl)sulfonyl-N-(4-nitro-2-trifluoromethylphenyl)propanamideContains trifluoromethyl instead of methoxyAltered electronic properties

The presence of both nitro and methoxy groups along with the sulfonamide linkage in the target compound enhances its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O6S/c1-25-12-4-7-14(15(10-12)19(21)22)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNFUHCVIHGTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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